N-[1-[(3R)-3-(3,5-difluorophenyl)-3-(4-methylsulfonylphenyl)propyl]piperidin-4-yl]-N-ethyl-2-(4-methylsulfonylphenyl)acetamide
Overview
Description
AZD-5672 is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5). It is an orally active compound that has shown promise in the treatment of rheumatoid arthritis and other immune system diseases . The compound has a molecular formula of C32H38F2N2O5S2 and a molecular weight of 632.78 g/mol .
Preparation Methods
The synthesis of AZD-5672 involves several steps, including the formation of key intermediates and their subsequent couplingThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for AZD-5672 are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, purification processes, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
AZD-5672 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: AZD-5672 can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
AZD-5672 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the CCR5 receptor and its role in various chemical pathways.
Biology: Investigated for its effects on immune cell signaling and migration.
Medicine: Explored as a potential therapeutic agent for rheumatoid arthritis and other inflammatory diseases.
Industry: Utilized in the development of new drugs targeting the CCR5 receptor
Mechanism of Action
AZD-5672 exerts its effects by selectively binding to the CCR5 receptor, thereby blocking the interaction of natural ligands with the receptor. This inhibition prevents the activation of downstream signaling pathways that are involved in immune cell migration and inflammation. The compound also shows moderate activity against the hERG ion channel and inhibits P-glycoprotein-mediated transport .
Comparison with Similar Compounds
AZD-5672 is unique in its high selectivity and potency as a CCR5 antagonist. Similar compounds include:
Maraviroc: Another CCR5 antagonist used in the treatment of HIV.
Cenicriviroc: A dual CCR2/CCR5 antagonist with anti-inflammatory properties.
TAK-779: A non-peptide CCR5 antagonist with similar inhibitory effects.
Compared to these compounds, AZD-5672 offers a unique balance of selectivity, potency, and oral bioavailability, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
N-[1-[(3R)-3-(3,5-difluorophenyl)-3-(4-methylsulfonylphenyl)propyl]piperidin-4-yl]-N-ethyl-2-(4-methylsulfonylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38F2N2O5S2/c1-4-36(32(37)19-23-5-9-29(10-6-23)42(2,38)39)28-13-16-35(17-14-28)18-15-31(25-20-26(33)22-27(34)21-25)24-7-11-30(12-8-24)43(3,40)41/h5-12,20-22,28,31H,4,13-19H2,1-3H3/t31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXSQUUTGCWHFU-WJOKGBTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)CCC(C2=CC=C(C=C2)S(=O)(=O)C)C3=CC(=CC(=C3)F)F)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCN(CC1)CC[C@H](C2=CC=C(C=C2)S(=O)(=O)C)C3=CC(=CC(=C3)F)F)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38F2N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
780750-65-4 | |
Record name | AZD-5672 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0780750654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-5672 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11804 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-5672 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61XQN688TW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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